BenchChemオンラインストアへようこそ!

Azelastine Hydrochloride

Allergic Rhinitis Pharmacodynamics Environmental Exposure Chamber

Procure Azelastine Hydrochloride (CAS 37932-96-0) for its unique regulatory profile—the only FDA-approved intranasal antihistamine for vasomotor rhinitis (VMR). Delivers statistically significant symptom relief within 15-30 minutes (P=0.0002 vs. placebo), 2× faster than oral alternatives. USP-monographed assay range 99.0%-101.0% ensures compliance for ANDA/OTC monograph development. Note: bitter taste necessitates formulation with hypromellose/sucralose, impacting cost and time-to-market. Ideal for R&D targeting differentiated allergy therapies.

Molecular Formula C22H25Cl2N3O
Molecular Weight 418.4 g/mol
CAS No. 37932-96-0
Cat. No. B1266087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine Hydrochloride
CAS37932-96-0
Synonyms4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl
4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone
A 5610
A-5610
Afluon
Allergodil
Astelin
azelastine
azelastine hydrochloride
Azeptin
Corifina
Loxin
Optilast
Optivar
Rhinolast
Vividrin akut Azelastin
Molecular FormulaC22H25Cl2N3O
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H
InChIKeyYEJAJYAHJQIWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azelastine Hydrochloride CAS 37932-96-0 for Procurement: Pharmacological Class and Key Specifications


Azelastine Hydrochloride (CAS 37932-96-0; also referenced as 79307-93-0 for the hydrochloride salt) is a phthalazinone-derived, second-generation H1 histamine receptor antagonist that also exhibits mast cell stabilizing and anti-inflammatory properties [1]. It is formulated as both a nasal spray and ophthalmic solution for the management of allergic rhinitis and allergic conjunctivitis [1]. As an active pharmaceutical ingredient (API), Azelastine Hydrochloride is defined by the United States Pharmacopeia (USP) with an assay acceptance range of 99.0% to 101.0% on the dried basis [2]. Physicochemical specifications include a molecular weight of 418.36 g/mol (C22H24ClN3O·HCl) and a melting point range of 223–225°C .

Why Azelastine Hydrochloride Cannot Be Readily Substituted with Oral Antihistamines or Alternative Intranasal Formulations


Generic substitution among antihistamines for allergic rhinitis procurement or research is scientifically unsound due to divergent pharmacokinetic profiles, onset kinetics, and clinical efficacy endpoints. Oral second-generation antihistamines (e.g., loratadine, cetirizine) have a systemic onset of action of approximately 60 minutes and demonstrate limited efficacy against nasal congestion, whereas intranasal azelastine exhibits an onset of 15–30 minutes and provides clinically significant congestion relief [1]. Furthermore, among intranasal antihistamines, azelastine possesses a unique regulatory designation: it is the only FDA-approved intranasal antihistamine indicated for nonallergic vasomotor rhinitis (VMR), a condition for which alternatives such as olopatadine nasal spray lack formal approval [2]. These differential features translate directly into distinct procurement requirements for clinical trial design, formulation development, and therapeutic selection.

Azelastine Hydrochloride Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Rapid Onset of Action: Azelastine 0.15% Nasal Spray vs. Oral Antihistamines and Placebo

Azelastine Hydrochloride 0.15% nasal spray demonstrates a statistically significant improvement in Total Nasal Symptom Score (TNSS) compared with placebo within 30 minutes of administration [1]. This onset time of 15–30 minutes for intranasal azelastine contrasts with the 60-minute onset characteristic of oral second-generation antihistamines [2]. In a four-way comparative study, azelastine nasal spray exhibited a faster onset of symptom relief than both oral cetirizine and oral loratadine [3].

Allergic Rhinitis Pharmacodynamics Environmental Exposure Chamber

Superior Relief of Nasal Congestion: Azelastine vs. Oral Cetirizine

In a direct comparison study, azelastine nasal spray produced significantly greater improvements in nasal congestion and sneezing scores compared with oral cetirizine tablets [1]. Reductions in TNSS at day 7 were 47% for azelastine versus 55% for cetirizine, with azelastine showing superior resolution of nasal stuffiness and rhinorrhea on daily VAS assessments [2]. This congestion-relieving property distinguishes intranasal azelastine from oral antihistamines, which are generally ineffective for nasal congestion [3].

Allergic Rhinitis Nasal Congestion Quality of Life

Exclusive Indication for Nonallergic Vasomotor Rhinitis: Azelastine vs. Olopatadine

Azelastine hydrochloride nasal spray is the only intranasal antihistamine with FDA approval for the treatment of nonallergic vasomotor rhinitis (VMR) [1]. In a 14-day randomized, double-blind study comparing azelastine (137 mcg) with olopatadine 0.6% in VMR patients, both agents produced significant reductions in total nasal VMR symptom scores from baseline (P < 0.05), with no significant between-group differences (P > 0.05) [2]. However, olopatadine lacks regulatory approval for this indication, rendering azelastine the sole evidenced option for VMR-specific procurement [1][2].

Vasomotor Rhinitis Nonallergic Rhinitis Regulatory Differentiation

USP Compendial Grade with Defined Purity Range for Quality-Controlled Procurement

Azelastine Hydrochloride is monographed in the United States Pharmacopeia (USP 2025) with a specified assay acceptance criterion of NLT 99.0% and NMT 101.0% calculated on the dried basis [1]. Pharmaceutical secondary reference standards certified for azelastine hydrochloride provide multi-traceability to USP, EP (European Pharmacopoeia), and BP (British Pharmacopoeia) primary standards . The USP monograph prescribes a non-aqueous titration method using 0.1 N perchloric acid in glacial acetic acid with potentiometric endpoint detection for quantitative determination [1]. Impurity specifications include residue on ignition NMT 0.2% and defined organic impurity limits by HPLC [1].

Pharmaceutical Quality Control Analytical Reference Standards Compendial Compliance

Bitter Taste Liability as a Procurement Consideration for Formulation Development

Azelastine hydrochloride exhibits a pronounced bitter taste associated with post-nasal drip following intranasal or ocular administration, a documented limitation that necessitates specialized formulation strategies [1]. Patent literature describes pharmaceutical compositions incorporating hypromellose as a viscosity modifier and sucralose as a taste-masking agent to mitigate this organoleptic liability [2]. The bitterness issue is not unique among intranasal antihistamines; comparative sensory studies report taste disturbance rates of 10.3% for azelastine versus 5.3% for olopatadine in VMR patients, though this difference did not reach statistical significance [3].

Pharmaceutical Formulation Taste Masking Excipient Selection

Azelastine Hydrochloride Priority Application Scenarios Based on Differentiated Evidence


OTC Intranasal Antihistamine Product Development Requiring Rapid Onset Claims

Azelastine hydrochloride 0.15% nasal spray is supported by environmental exposure chamber data demonstrating statistically significant symptom relief within 30 minutes (P = 0.0002 vs. placebo) [1]. This 15–30 minute onset window is 2× faster than oral antihistamines and substantially faster than intranasal corticosteroids, providing a quantifiable basis for rapid-relief labeling claims in OTC monograph development and consumer health product positioning.

Clinical Trial Design for Nonallergic Vasomotor Rhinitis (VMR)

Azelastine hydrochloride is the only intranasal antihistamine with FDA approval for VMR, a distinct indication not shared by olopatadine or other nasal antihistamines [2]. A 14-day head-to-head study confirms significant VMR symptom reduction from baseline (P < 0.05) with an adverse event profile characterized by taste disturbance in approximately 10% of patients [3]. This evidence supports azelastine as the sole evidence-based API for VMR trial protocols and therapeutic development.

Pharmaceutical Quality Control and Analytical Method Validation

Azelastine hydrochloride is monographed in USP 2025 with a defined assay range of 99.0%–101.0% and impurity limits including residue on ignition ≤0.2% [4]. Certified pharmaceutical secondary reference standards offer multi-traceability to USP, EP, and BP primary standards, supporting regulatory-compliant analytical method development, dissolution testing, and batch release for finished drug product manufacturing .

Formulation Development Addressing Bitter Taste Liability

Azelastine hydrochloride's documented bitter taste upon post-nasal drip necessitates excipient optimization in intranasal and ophthalmic formulations. Patent literature identifies hypromellose (viscosity modifier) and sucralose (taste-masking agent) as effective mitigators [5]. Procurement decisions for generic formulation development should account for taste-masking R&D requirements, which influence total cost of development and time-to-market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelastine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.